

potential off-target effects of SP-471 in cellular models

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Compound of Interest

Compound Name: SP-471

Cat. No.: B15565710

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Technical Support Center: ARV-471 (Vepdegestrant)

A Note on Nomenclature: Initial inquiries regarding "SP-471" in the context of cellular and molecular biology have led to the conclusion that this is likely a typographical error for ARV-471, also known as Vepdegestrant. This technical support guide will focus on ARV-471, a potent and selective estrogen receptor (ER) degrader.

This resource is intended for researchers, scientists, and drug development professionals utilizing ARV-471 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is ARV-471 and what is its primary mechanism of action?

A1: ARV-471 (Vepdegestrant) is an orally bioavailable PROTAC® (Proteolysis Targeting Chimera) protein degrader.^{[1][2][3]} It is designed to specifically target and degrade the estrogen receptor (ER) for the treatment of patients with locally advanced or metastatic ER+/HER2- breast cancer.^{[1][2][3]} The molecule is composed of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[4]

Q2: What are the potential sources of off-target effects for a PROTAC like ARV-471?

A2: Off-target effects with PROTACs can arise from several mechanisms:

- Unintended degradation of other proteins: The PROTAC could induce the degradation of proteins other than the intended target (ER). This can happen if the target-binding component has affinity for other proteins or if the ternary complex (Target-PROTAC-E3 ligase) forms with an unintended protein.
- Pharmacological effects of the individual components: The ER-binding moiety or the E3 ligase-recruiting moiety could have their own biological activities independent of protein degradation.
- "Off-target" ubiquitination: The ternary complex might lead to the ubiquitination of proteins that interact with the primary target or the E3 ligase, without necessarily leading to their degradation.
- Perturbation of the ubiquitin-proteasome system (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or alter the normal functioning of the UPS.
- Cereblon-mediated off-targets: Since ARV-471 recruits the E3 ligase Cereblon (CRBN), it may share some off-target effects with other CRBN-binding molecules like thalidomide and its analogs (IMiDs). A known off-target effect of some pomalidomide-based PROTACs is the degradation of certain zinc-finger (ZF) proteins.[5][6][7]

Q3: Is there any specific data on the off-target protein profile of ARV-471?

A3: As of late 2025, detailed global proteomics or kinome profiling data specifically identifying off-target proteins degraded by ARV-471 in an unbiased manner are not extensively available in the public domain. Preclinical and clinical studies have shown ARV-471 to be well-tolerated, with most treatment-related adverse events being low-grade.[8] However, the absence of comprehensive public data does not exclude the possibility of off-target effects in specific cellular contexts. Researchers should remain vigilant and consider empirical testing for potential off-targets relevant to their experimental system.

Q4: My cells are showing toxicity at concentrations where I don't see efficient ER degradation. What could be the cause?

A4: This could be due to off-target effects independent of ER degradation. The ER-binding or CRBN-binding components of ARV-471 might have inherent toxicity in your specific cell model. It is also possible that the molecule is inhibiting other critical cellular processes. Consider performing a dose-response curve for toxicity and comparing it with the dose-response for ER degradation.

Troubleshooting Guides

Issue 1: Lack of or Inefficient ER Degradation

Possible Cause	Troubleshooting Steps
Poor Cell Permeability	Although ARV-471 is orally bioavailable, specific cell lines might have lower permeability. Consider using positive control compounds known to work in your cell line.
Low Expression of Cereblon (CRBN)	Confirm the expression of CRBN in your cellular model using Western blot or qPCR. CRBN is essential for ARV-471's mechanism of action.
"Hook Effect"	At very high concentrations, PROTACs can form non-productive binary complexes (ARV-471-ER or ARV-471-CRBN) instead of the productive ternary complex, leading to reduced degradation. Perform a wide dose-response experiment (e.g., from low nM to high μ M) to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect.
Experimental Conditions	Ensure optimal cell health and density. The efficiency of the ubiquitin-proteasome system can be affected by cell stress or confluency. Standardize your cell culture and treatment protocols.
Compound Instability	Verify the stability of ARV-471 in your cell culture medium over the course of the experiment.

Issue 2: Suspected Off-Target Effects

Observation	Troubleshooting Steps
Unexpected Phenotype	Carefully document the observed phenotype. Compare it to the known effects of ER degradation in your cell line. Use a negative control (e.g., a structurally similar but inactive molecule) if available to see if the phenotype is independent of ER degradation.
Changes in Non-Target Protein Levels	If you suspect a specific off-target, validate the change using Western blot. For a broader view, consider a global proteomics analysis (e.g., using mass spectrometry) to compare protein levels in vehicle-treated vs. ARV-471-treated cells.
Cell Viability Issues	Perform a dose-response curve for cell viability and compare it to the DC50 for ER degradation. A large therapeutic window is desirable. If toxicity occurs at concentrations similar to or lower than the DC50, it may indicate significant off-target effects.

Quantitative Data Summary

While a comprehensive list of off-target proteins for ARV-471 is not publicly available, the following tables summarize its known on-target activity and physicochemical properties.

Table 1: In Vitro On-Target Activity of ARV-471 (Vepdegestrant)

Parameter	Cell Line	Value	Reference
ER Degradation (DC50)	ER-positive breast cancer cell lines	~1-2 nM	[9][10]
ER Degradation (Dmax)	ER-positive breast cancer cell lines	>90%	[9]
Inhibition of Cell Proliferation	ER-dependent cell lines (MCF7, T47D)	Potent inhibition	[9]

Table 2: Physicochemical Properties of ARV-471 (Vepdegestrant)

Property	Value
Bioavailability	Orally bioavailable
E3 Ligase Recruited	Cereblon (CRBN)

Experimental Protocols

Protocol 1: Western Blot for ER Degradation

- Cell Culture and Treatment:
 - Plate cells (e.g., MCF7) at a suitable density and allow them to attach overnight.
 - Treat cells with a serial dilution of ARV-471 (e.g., 0.1 nM to 10 μ M) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA or Bradford assay.
- Western Blotting:

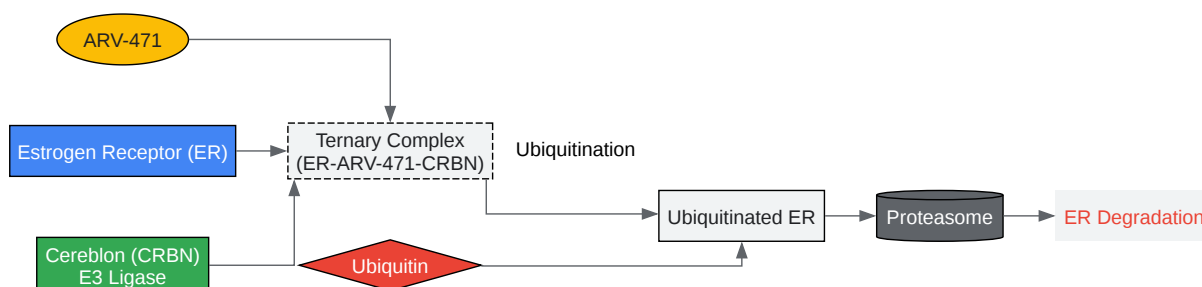
- Separate equal amounts of protein lysate by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with a primary antibody against ER α and a loading control (e.g., β -actin, GAPDH).
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize bands using an ECL substrate and quantify band intensities.

Protocol 2: Global Proteomics for Off-Target Identification (Workflow Overview)

- Sample Preparation:
 - Treat cells with ARV-471 at a concentration that gives maximal ER degradation and a vehicle control.
 - Lyse cells and extract proteins.
 - Digest proteins into peptides (e.g., with trypsin).
- Mass Spectrometry:
 - Analyze peptide samples using high-resolution mass spectrometry (e.g., LC-MS/MS).
- Data Analysis:
 - Identify and quantify proteins in each sample.
 - Perform statistical analysis to identify proteins with significantly altered abundance in ARV-471-treated cells compared to the control.
 - Filter results to identify proteins that are significantly downregulated, as these are potential off-target degradation substrates.

- Validation:
 - Validate potential off-target hits using an orthogonal method, such as Western blot.

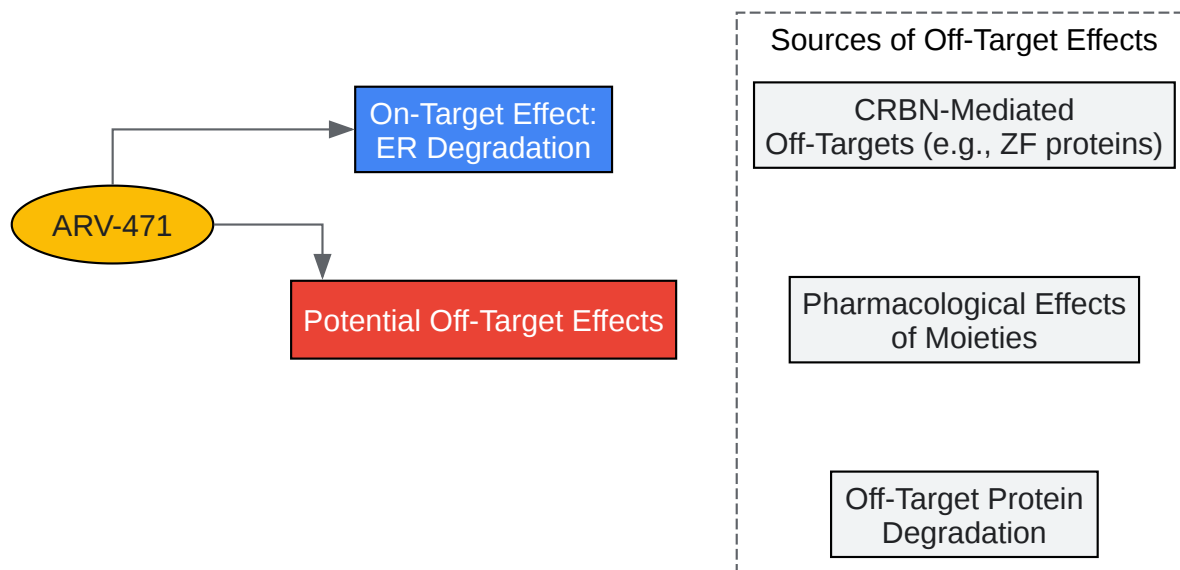
Visualizations



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Caption: Mechanism of action of ARV-471 (Vepdegestrant).

Caption: Troubleshooting workflow for inefficient ER degradation.



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Caption: Logical relationship of on-target vs. potential off-target effects.

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